4-Chloro-L-phenylalanine methyl ester hydrochloride
Description
4-Chloro-L-phenylalanine methyl ester hydrochloride (CAS: 14173-40-1 for DL-form; L-form data inferred) is a synthetic amino acid derivative widely used in biochemical and pharmacological research. Its molecular formula is C₁₀H₁₃Cl₂NO₂, with a molecular weight of 250.12 g/mol. The compound features a chlorine substituent at the para position of the phenyl ring, a methyl ester group, and an L-configuration at the chiral center.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBCWTWQAFLKJG-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635202 | |
| Record name | Methyl 4-chloro-L-phenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60594-65-2, 63024-26-0 | |
| Record name | 4-Chloro-L-phenylalanine methyl ester hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060594652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-chloro-L-phenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-L-PHENYLALANINE METHYL ESTER HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QP66WC3GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
4-Chloro-L-phenylalanine methyl ester hydrochloride (C10H13ClNO2·HCl) is a derivative of the essential amino acid L-phenylalanine, notable for its biological activity, particularly as an inhibitor of tryptophan hydroxylase. This compound has garnered interest in biochemical research due to its ability to penetrate the blood-brain barrier and influence neurochemical pathways, especially those related to serotonin synthesis.
- Molecular Formula : C10H13ClNO2·HCl
- Molecular Weight : Approximately 250.12 g/mol
- Structure : Characterized by a central carbon atom bonded to an amino group, a carboxylic acid group (in ester form), and a para-chlorinated phenyl group.
This compound primarily acts as an inhibitor of tryptophan hydroxylase, the enzyme responsible for the conversion of tryptophan to serotonin. The inhibition occurs through the formation of a non-covalent complex between the enzyme and the inhibitor, leading to decreased enzymatic activity and subsequently lower serotonin levels in biological systems.
Neurochemical Implications
Research indicates that this compound significantly alters serotonin levels in various experimental models. For instance, studies have shown that administration of this compound leads to reduced serotonin synthesis, which can affect mood and behavior in animal models .
Case Studies
- Schizophrenia Model : In a study using phencyclidine (PCP) to model schizophrenia, the administration of this compound resulted in notable behavioral changes indicative of altered serotonergic activity .
- Memory Reconsolidation : Another investigation explored how tryptophan hydroxylase blockade by this compound affects memory reconsolidation processes. Results suggested that serotonin depletion influenced cognitive functions in rodents, highlighting its potential role in memory-related disorders .
Applications in Research
This compound is utilized in various research applications:
- Peptide Synthesis : It serves as a valuable reagent for synthesizing peptides due to its ability to modify amino acid structures.
- Enzyme Inhibition Studies : The compound is frequently used in studies investigating enzymatic pathways involving serotonin and other neurotransmitters.
- Neurochemical Studies : Its ability to cross the blood-brain barrier makes it an important tool for studying central nervous system disorders.
Safety and Handling
Safety data indicate that this compound is not classified as hazardous under standard safety regulations. However, standard laboratory safety practices should be followed when handling this compound.
Summary Table of Biological Activity
Scientific Research Applications
Pharmaceutical Development
4-Chloro-L-phenylalanine methyl ester hydrochloride serves as a valuable building block in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural characteristics allow it to act as a precursor in developing drugs that modulate neurotransmitter systems, particularly serotonin and catecholamines .
Case Study: Serotonin Modulation
Research has demonstrated that the compound can inhibit tryptophan hydroxylase, an enzyme crucial for serotonin synthesis. This inhibition leads to a significant reduction in serotonin levels, which has implications for understanding mood disorders and developing antidepressants .
Biochemical Research
In biochemical studies, this compound is utilized to investigate amino acid metabolism and protein synthesis. It aids researchers in understanding cellular functions and the mechanisms underlying various diseases.
Table 1: Research Applications in Biochemistry
| Application Area | Description |
|---|---|
| Amino Acid Metabolism | Used to study metabolic pathways involving amino acids. |
| Protein Synthesis | Investigates the role of amino acids in protein synthesis mechanisms. |
| Disease Mechanisms | Provides insights into how amino acid dysregulation contributes to diseases. |
Neurotransmitter Studies
The compound is instrumental in studying the effects of amino acids on neurotransmitter activity. By manipulating levels of specific neurotransmitters, researchers can explore their roles in brain function and mental health.
Case Study: Contextual Memory and Neurotransmitters
A study examined how 4-Chloro-L-phenylalanine affects contextual memory through its action on serotonin levels. The results indicated that blocking serotonin synthesis led to significant changes in memory reconsolidation processes, highlighting the compound's role in cognitive functions .
Drug Design
The unique structure of this compound makes it a valuable tool for designing enzyme inhibitors. This capability enhances the efficacy of potential therapeutic agents by allowing researchers to create more targeted treatments.
Table 2: Drug Design Applications
| Target Enzyme | Inhibition Mechanism |
|---|---|
| Tryptophan Hydroxylase | Reduces serotonin synthesis, affecting mood regulation |
| Other Enzymes | Potential use in designing inhibitors for various metabolic pathways |
Academic Research and Education
This compound is frequently used in academic settings for teaching purposes. It helps students understand complex biochemical concepts through hands-on experimentation.
Applications in Education
- Laboratory Experiments: Used in experiments to demonstrate amino acid behavior.
- Theoretical Studies: Supports theoretical discussions on neurotransmitter functions and metabolic pathways.
Comparison with Similar Compounds
4-Chloro-D-phenylalanine Methyl Ester Hydrochloride
- Structure : Enantiomer of the L-form, differing only in stereochemistry at the chiral center.
- Molecular Data: Same formula (C₁₀H₁₃Cl₂NO₂) and weight (250.12 g/mol) as the L-form. CAS: 33965-47-8.
- Applications : Used to study stereochemical effects in enzyme-substrate interactions. For example, D-isomers may exhibit reduced binding affinity to TPH1 compared to L-forms.
4-Chloro-DL-phenylalanine Methyl Ester Hydrochloride
- Structure : Racemic mixture (1:1 ratio of D- and L-isomers).
- Molecular Data: CAS: 14173-40-1, C₁₀H₁₃Cl₂NO₂.
4-Nitro-L-phenylalanine Methyl Ester Hydrochloride
Ethyl 4-[Bis(2-chloroethyl)amino]-L-phenylalaninate Hydrochloride
Acetyl-4-amino-L-phenylalanine Methyl Ester Hydrochloride
- Structure: Acetylated amino group (-NH₂) at the para position.
- Molecular Data : C₁₂H₁₇ClN₂O₃, molecular weight 236.27 g/mol.
- Applications: Post-Translational Modifications: Mimics acetylated lysine residues in histone studies. Stability: The acetyl group enhances metabolic stability compared to non-acetylated analogs.
Comparative Data Table
Research Findings and Functional Insights
- Steric Effects: Bulky substituents (e.g., bis(2-chloroethyl)amino) reduce bioavailability but enhance DNA alkylation efficiency in cancer models.
- Electron-Withdrawing Groups : Nitro derivatives exhibit higher reactivity in peptide synthesis compared to chloro analogs, though they may increase cytotoxicity.
- Stereochemical Impact : L-isomers of chloro-phenylalanine derivatives show 3–5× higher binding affinity to TPH1 than D-isomers in kinetic assays.
Preparation Methods
Detailed Synthetic Procedure from Patent EP0149263A2
A relevant patent (EP0149263A2) describes a multi-step process for preparing chlorinated phenylalanine methyl esters, including the 4-chloro derivative:
Step 1: Preparation of D,L-Phenylserine Methyl Ester Hydrochloride
Hydrochloric acid gas is bubbled into a methanol solution of DL-phenylserine at ambient temperature for 0.5 hours, followed by refluxing for 3 hours. The solvent is evaporated, and the residue crystallized from methanol/ethyl acetate/ether, yielding DL-phenylserine methyl ester hydrochloride with about 90% overall yield.Step 2: Chlorination of Phenylserine Methyl Ester
Thionyl chloride (SOCl2) is added to a chloroform solution of DL-phenylserine methyl ester hydrochloride at ambient temperature for 12 hours. After evaporation, the product is crystallized from methanol/ether, yielding the chlorinated intermediate (likely the 4-chloro derivative) with 85% yield.Step 3: Catalytic Hydrogenation and Formylation
The chlorinated intermediate is subjected to catalytic hydrogenation under 2 atmospheres of hydrogen using a rhodium-based catalyst at ambient temperature for 14 hours. The reaction mixture is filtered, and the filtrate contains N-formyl derivatives of aspartyl-phenylalanine methyl esters.Step 4: Deformylation and Purification
The N-formyl derivatives are treated with hydrochloric acid in a hydromethanolic solution under reflux for 0.5 hours to remove the formyl group. The reaction mixture is neutralized with sodium carbonate, methanol is evaporated, and the residue is crystallized from water to yield pure α-L-aspartyl-L-phenylalanine methyl ester hydrochloride.
This procedure, while focused on aspartyl-phenylalanine derivatives, establishes a framework for preparing chlorinated phenylalanine methyl esters, including the 4-chloro variant, by modifying starting materials and reaction conditions accordingly.
Alternative Synthetic Considerations
Chlorination Position Control : Para-chlorination of the phenyl ring can be achieved by electrophilic aromatic substitution using chlorine sources under controlled conditions to avoid polysubstitution.
Esterification : The methyl ester is typically formed by reacting the amino acid or its chlorinated derivative with methanol in the presence of acid catalysts or via acid chloride intermediates.
Hydrochloride Salt Formation : The final product is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing stability and crystallinity.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | DL-Phenylserine + HCl gas in methanol | Ambient, then reflux | 0.5 h bubbling + 3 h reflux | ~90 | Esterification and hydrochloride salt formation |
| 2 | Thionyl chloride in chloroform | 20–25°C | 12 h | 85 | Chlorination of methyl ester |
| 3 | Catalytic hydrogenation (Rh catalyst) | 20–25°C, 2 atm H2 | 14 h | 100 | Formylation and reduction |
| 4 | Hydrochloric acid in hydromethanol | Reflux (~65°C) | 0.5 h | 60 | Deformylation and purification |
Note: Yields correspond to reported values for related phenylalanine methyl ester derivatives and may vary for the 4-chloro analog.
Research Findings and Analysis
The use of hydrogen chloride gas in methanol is an effective method for esterification and formation of the hydrochloride salt of phenylserine derivatives, which can be adapted for 4-chloro-L-phenylalanine methyl ester.
Thionyl chloride is a key reagent for chlorination at the alpha-position or for conversion of hydroxyl groups to chlorides, facilitating subsequent transformations.
Catalytic hydrogenation with rhodium catalysts under mild conditions allows for selective reduction and formylation steps, improving stereoselectivity and yield.
Deformylation under acidic reflux conditions efficiently removes protecting groups, yielding the desired amino acid methyl ester hydrochloride in high purity.
Crystallization from mixed solvents (methanol, ethyl acetate, ether, water) is critical for obtaining pure compounds with good yield and defined melting points.
Q & A
Q. How is this compound typically synthesized?
- Answer : The compound is synthesized via esterification of 4-chloro-L-phenylalanine with methanol under acidic conditions , followed by hydrochloride salt formation. Reaction optimization (e.g., temperature, catalyst) is critical to avoid side products. Post-synthesis purification often involves recrystallization or column chromatography .
Q. What analytical methods are used to confirm the structure and purity of this compound?
- Answer :
-
13C-NMR spectroscopy confirms the methyl ester group and aromatic substitution pattern .
-
HPLC or TLC assesses purity (>95% by HPLC) .
-
Optical rotation ([α]20/D +8.7±0.5° in acetic acid/water) verifies enantiomeric integrity .
Analytical Parameter Method Typical Result Reference Purity HPLC ≥95% Optical Activity Polarimetry +8.7±0.5° Melting Point DSC 101–106°C
Advanced Research Questions
Q. How does this compound function as a tryptophan hydroxylase (TPH) inhibitor in serotonin studies?
- Answer : The compound competitively inhibits TPH1 , reducing serotonin biosynthesis. Experimental design should include:
- Dose-response curves to determine IC50 values (compare with literature standards like LP-533401).
- Negative controls (e.g., vehicle-only) and positive controls (e.g., PCPA methyl ester).
- Validation via HPLC-MS to quantify serotonin levels in cell lysates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
